molecular formula C29H21N3O5S B11432234 Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate

Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate

Cat. No.: B11432234
M. Wt: 523.6 g/mol
InChI Key: FRCHMFHZHHSNNB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a xanthene moiety, a thieno[3,4-D]pyridazine core, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-D]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-D]pyridazine ring.

    Introduction of the Xanthene Moiety: The xanthene group is introduced through a nucleophilic substitution reaction, where a xanthene derivative reacts with the thieno[3,4-D]pyridazine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-oxo-3-phenyl-3,4-dihydro-2H-thieno[3,4-D]pyridazine-1-carboxylate: This compound lacks the xanthene moiety, making it less complex and potentially less versatile.

    This compound derivatives: These derivatives may have different substituents on the xanthene or thieno[3,4-D]pyridazine rings, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential biological activities.

Properties

Molecular Formula

C29H21N3O5S

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C29H21N3O5S/c1-2-36-29(35)25-20-16-38-27(24(20)28(34)32(31-25)17-10-4-3-5-11-17)30-26(33)23-18-12-6-8-14-21(18)37-22-15-9-7-13-19(22)23/h3-16,23H,2H2,1H3,(H,30,33)

InChI Key

FRCHMFHZHHSNNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C6=CC=CC=C6

Origin of Product

United States

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